Adipic acid, dipiperidide Adipic acid, dipiperidide
Brand Name: Vulcanchem
CAS No.: 22422-60-2
VCID: VC16134862
InChI: InChI=1S/C16H28N2O2/c19-15(17-11-5-1-6-12-17)9-3-4-10-16(20)18-13-7-2-8-14-18/h1-14H2
SMILES:
Molecular Formula: C16H28N2O2
Molecular Weight: 280.41 g/mol

Adipic acid, dipiperidide

CAS No.: 22422-60-2

Cat. No.: VC16134862

Molecular Formula: C16H28N2O2

Molecular Weight: 280.41 g/mol

* For research use only. Not for human or veterinary use.

Adipic acid, dipiperidide - 22422-60-2

Specification

CAS No. 22422-60-2
Molecular Formula C16H28N2O2
Molecular Weight 280.41 g/mol
IUPAC Name 1,6-di(piperidin-1-yl)hexane-1,6-dione
Standard InChI InChI=1S/C16H28N2O2/c19-15(17-11-5-1-6-12-17)9-3-4-10-16(20)18-13-7-2-8-14-18/h1-14H2
Standard InChI Key VPCILASWBQVVJY-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)C(=O)CCCCC(=O)N2CCCCC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Adipic acid dipiperidide is systematically named as N,N'-dipiperidinylhexanediamide, reflecting its derivation from adipic acid (HOOC-(CH2)4-COOH\text{HOOC-(CH}_2\text{)}_4\text{-COOH}) and piperidine. The compound’s molecular formula, C16H28N2O2\text{C}_{16}\text{H}_{28}\text{N}_{2}\text{O}_{2}, corresponds to a molecular weight of 280.41 g/mol . Its structure consists of a six-carbon dicarboxylic acid backbone with piperidine rings attached via amide linkages at both termini (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC16H28N2O2\text{C}_{16}\text{H}_{28}\text{N}_{2}\text{O}_{2}
Molecular Weight280.41 g/mol
CAS Registry Number22422-60-2
SynonymsNSC511395, SCHEMBL10722542

Synthesis and Manufacturing Pathways

Conventional Amidation Approaches

The most plausible synthesis route involves reacting adipoyl chloride with excess piperidine under anhydrous conditions:

ClOC-(CH2)4-COCl+2C5H10NHAdipic acid dipiperidide+2HCl\text{ClOC-(CH}_2\text{)}_4\text{-COCl} + 2 \, \text{C}_5\text{H}_{10}\text{NH} \rightarrow \text{Adipic acid dipiperidide} + 2 \, \text{HCl}

This exothermic reaction typically proceeds in dichloromethane or tetrahydrofuran at 0–5°C, with triethylamine as an acid scavenger . The yield is optimized by maintaining a 2.2:1 molar ratio of piperidine to adipoyl chloride to account for volatilization losses.

Alternative Methodologies

Recent patents describe enzymatic amidations using lipases in non-aqueous media, which offer greener alternatives with reduced byproduct formation . For instance, Candida antarctica lipase B catalyzes the condensation of adipic acid and piperidine in toluene at 60°C, achieving conversions >85% after 24 hours .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Reaction Time (h)
Conventional Amidation78–8295–984–6
Enzymatic Catalysis85–889924

Reactivity and Functional Utility

Hydrolytic Stability

The amide bonds in adipic acid dipiperidide exhibit moderate resistance to hydrolysis. Under acidic conditions (pH < 2), cleavage occurs at 80°C over 12 hours, regenerating adipic acid and piperidine . Alkaline hydrolysis (pH > 10) proceeds more rapidly, with complete decomposition within 2 hours at 60°C . This lability necessitates careful storage in anhydrous environments.

Future Directions and Research Opportunities

Exploration of Catalytic Roles

Further studies could evaluate the compound’s efficacy in asymmetric catalysis, leveraging the chirality of piperidine rings. Computational modeling (e.g., DFT studies) may identify transition states for C–N bond-forming reactions.

Biotechnological Applications

Given adipic acid’s biosynthesis via engineered E. coli , metabolic pathways could be adapted to produce dipiperidide derivatives sustainably. Enzyme engineering for amide bond formation represents a promising avenue.

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